Fluorescein chloride
Overview
Description
Fluorescein is an organic compound and dye based on the xanthene tricyclic structural motif . It is widely used as a fluorescent tracer for many applications . Fluorescent chloride sensors are used for chemical analysis . The discoveries of chloride (Cl −) participations in physiological processes stimulate the measurements of intracellular Cl − in live cells and the development of fluorescent tools .
Synthesis Analysis
Fluorescein was first synthesized by Adolf von Baeyer in 1871 . It can be prepared from phthalic anhydride and resorcinol in the presence of zinc chloride via the Friedel-Crafts reaction . A second method to prepare fluorescein uses methanesulfonic acid as a Brønsted acid catalyst .Molecular Structure Analysis
Fluorescein is a fluorescent compound or fluorophore having a maximum absorbance of 494 m and an emission maximum of 521 nm . The fluorescence of YFP is sensitive to [Cl − ] and pH .Chemical Reactions Analysis
Fluorescent sensors have emerged as powerful tools in analytical chemistry for the detection and quantification of heavy and transition metal ions in aqueous samples . Fluorescent chemosensors for determination of toxic heavy and transition metals have been a subject of numerous research publications and review articles over the last decades .Physical And Chemical Properties Analysis
Fluorescein is available as a dark orange/red powder slightly soluble in water and alcohol . The color of its aqueous solutions is green by reflection and orange by transmission .Scientific Research Applications
Ophthalmology Applications
Fluorescein chloride is extensively used in ophthalmology. It serves various purposes, such as aiding in applanation tonometry, lacrimal examinations, fitting contact lenses, and diagnosing corneal lesions. Intravenously, it helps in investigating intraocular tumors and the blood aqueous-humour barrier. Its staining properties, unique compared to other vital stains, make it effective in identifying degenerate cells and mucus in ophthalmic applications (Norn, 1964).
Antiproliferative and Cytotoxic Activities
Fluorescein chloride exhibits antiproliferative and cytotoxic activities, especially after photoactivation. It releases potentially toxic molecules like singlet oxygen and carbon monoxide, impacting cell viability and energy metabolism. These properties suggest potential therapeutic applications in cancer treatment, as indicated by in vitro studies in human hepatoblastoma HepG2 cell lines (Šranková et al., 2022).
Neuro-Oncology
In neuro-oncology, fluorescein chloride, particularly its sodium salt form, aids in the resection of high-grade gliomas. Its ability to enhance intraoperative contrast helps in better identifying tumor margins, improving gross total resection rates without side effects (Catapano et al., 2017).
Electrochemical and Optical Measurements
Fluorescein chloride's electrochemical activity is a key factor in its use as a fluorescent label in biochemistry, environmental protection, and ophthalmology. Differential pulse voltammetry and spectrofluorimetry demonstrate its suitability for optical and electrochemical detection of bioanalytes, with the performance influenced by the pH of the environment (Paziewska-Nowak et al., 2018).
Biological Probes
Fluorescein chloride derivatives are pivotal in biochemical and biological research. Their application in creating sophisticated fluorescent dyes for advanced experiments is an ongoing area of exploration, leveraging the interplay of chemistry, biochemistry, molecular genetics, and optical physics (Lavis, 2017).
Geothermal Tracing
In geothermal engineering, fluorescein chloride serves as a tracer for injected fluids in geothermal reservoirs. Its thermal stability and decay kinetics at various temperatures and conditions make it an effective tool for tracing the path of fluids, aiding in the assessment of geothermal reservoirs (Adams & Davis, 1991).
Safety And Hazards
Future Directions
Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .
properties
IUPAC Name |
3',6'-dichlorospiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O3/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBKJWCRFAZVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)Cl)OC5=C3C=CC(=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060889 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow crystalline powder; [Acros Organics MSDS] | |
Record name | 3',6'-Dichlorofluoran | |
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Product Name |
Fluorescein chloride | |
CAS RN |
630-88-6 | |
Record name | 3′,6′-Dichlorospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fluorescein chloride | |
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Record name | Fluorescein chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231613 | |
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Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',6'-dichlorospiro(phthalide-3,9'-xanthene) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.135 | |
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Record name | Fluorescein chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G5JV2XD4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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